Benzylamine-15N

Übersicht

Beschreibung

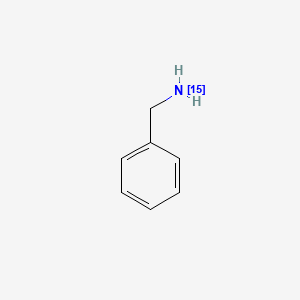

Benzylamine-15N is a benzylamine molecule labeled with the nitrogen-15 isotope. This compound is a colorless liquid with a characteristic aniline odor. It is soluble in water, alcohol, and ether, and is commonly used in various scientific research applications due to its isotopic labeling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzylamine-15N is typically synthesized using a stable isotope-labeled nitrogen source, such as nitrogen-15 ammonia or nitrogen-15 ammonium nitrate. The common synthetic route involves the reaction of benzyl chloride with ammonia labeled with nitrogen-15 .

Industrial Production Methods: In industrial settings, this compound can be produced by the same method but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the isotopic materials safely and efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Benzylamine-15N undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to benzaldehyde or benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol.

Substitution: Various substituted benzylamines depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

NMR Spectroscopy

Benzylamine-15N is primarily utilized in Nuclear Magnetic Resonance (NMR) spectroscopy, where the presence of nitrogen-15 enhances the sensitivity and resolution of spectral data. The hyperpolarization techniques, such as SABRE (Signal Amplification By Reversible Exchange), have been employed to significantly increase the signal intensity of this compound in NMR experiments.

Hyperpolarization Techniques

Recent studies have demonstrated that reversible hyperpolarization of 15N in benzylamine can be achieved using parahydrogen-induced hyperpolarization methods. These techniques allow for the enhancement of NMR signals by transferring spin order from parahydrogen to the nitrogen nuclei in this compound. This method provides a more sensitive detection of metabolic markers in biological systems .

Table 1: Signal Enhancement Factors for this compound

| Method | Signal Enhancement Factor |

|---|---|

| Thermal Polarization | 16 times |

| SABRE Hyperpolarization | Up to 52 times (for Ph) |

Metabolic Studies

This compound serves as a valuable tracer in metabolic studies to investigate nitrogen metabolism in living organisms. Its incorporation into amino acids and other nitrogenous compounds allows researchers to trace metabolic pathways and understand nitrogen fluxes within biological systems.

Case Studies

- Study on Amino Acid Metabolism : Research has shown that this compound can be used to monitor the incorporation of nitrogen into amino acids, providing insights into metabolic regulation and nitrogen assimilation processes .

- Plant Nitrogen Metabolism : In plant biology, this compound has been utilized to study the uptake and utilization of nitrogen from different sources, aiding in the understanding of plant nutrition and growth .

Organic Synthesis

This compound is also employed as a precursor in organic synthesis. Its unique isotopic labeling facilitates the synthesis of various nitrogen-containing compounds, which are important in pharmaceuticals and agrochemicals.

Synthetic Applications

- Pharmaceuticals : Benzylamine derivatives are key intermediates in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs. The isotopically labeled version allows for tracking reactions and understanding mechanisms at a molecular level .

- Explosive Materials : Benzylamine derivatives are used in the production of high-energy materials such as hexanitrohexaazaisowurtzitane (HNIW), where isotopic labeling can help elucidate reaction pathways during synthesis .

Wirkmechanismus

The mechanism of action of benzylamine-15N involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes such as monoamine oxidase, leading to the formation of benzaldehyde and ammonia. The nitrogen-15 label allows researchers to trace the metabolic pathways and understand the fate of the nitrogen atom in different reactions .

Vergleich Mit ähnlichen Verbindungen

Benzylamine: The non-labeled version of benzylamine-15N.

Aniline-15N: Another nitrogen-15 labeled compound with similar applications.

Propylamine-15N: A nitrogen-15 labeled aliphatic amine.

Uniqueness: this compound is unique due to its aromatic structure and the presence of the nitrogen-15 isotope. This combination makes it particularly useful for studying aromatic amines’ behavior and metabolism in various systems. Its isotopic labeling provides a distinct advantage in tracing and analyzing nitrogen pathways compared to non-labeled or aliphatic amines .

Biologische Aktivität

Benzylamine-15N, also known as phenylmethan(15N)amine, is a nitrogen-labeled derivative of benzylamine that has garnered attention in biochemical research due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and implications in various scientific studies.

This compound has distinct physical properties that influence its biological activity:

- Boiling Point : 184-185 °C

- Melting Point : 10 °C

- Density : 0.990 g/mL at 25 °C

These properties suggest that this compound is stable under standard laboratory conditions, although it should be stored away from light and moisture to maintain its integrity.

This compound primarily interacts with specific targets in biological systems:

- Targets : It mainly targets trypsin-1 and trypsin-2, which are serine proteases involved in protein digestion.

- Mode of Action : The compound's interaction with these enzymes can lead to alterations in protein metabolism and cellular processes. Notably, it has been shown to induce G1/G0 phase arrest in tumor cells, indicating potential anti-cancer properties.

Biochemical Pathways

This compound participates in several biochemical pathways:

- Oxidative Deamination : It is metabolized by monoamine oxidase B (MAO-B), resulting in the production of benzaldehyde and ammonia. This reaction is crucial for understanding its role in metabolic studies.

- Metabolic Tracing : The stable isotope labeling allows researchers to trace nitrogen pathways in biological systems effectively.

Cellular Effects

The compound exhibits significant effects on cellular functions:

- Cytotoxicity : Studies have demonstrated that this compound can exert cytotoxic effects on human ovarian cancer cells, showcasing its potential as an anticancer agent.

- Gene Expression Modulation : It influences various signaling pathways and gene expression profiles within cells, which may contribute to its therapeutic effects against tumors.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Tumor Cell Studies : In vitro experiments showed that this compound induces cell cycle arrest in ovarian cancer cell lines, suggesting a mechanism for its potential use in cancer therapy.

- Enzyme Interaction Studies : Research indicated that this compound interacts with MAO-B, leading to increased levels of benzaldehyde, which may have implications for neurodegenerative disease research due to the role of MAO-B in neurotoxicity.

- Photocatalytic Reactions : A study using this compound as a reagent demonstrated its involvement in photocatalytic reactions under CO2 saturation conditions, indicating its versatility beyond traditional biochemical applications .

Dosage Effects and Safety Profile

The biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it effectively inhibits MAO-B activity without notable toxicity.

- High Doses : Increased concentrations can lead to severe adverse effects, including skin burns and eye damage, necessitating careful handling and dosage regulation in experimental settings.

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Cytotoxicity | Induces G1/G0 arrest in tumor cells; effective against human ovarian cancer cells |

| Enzyme Interaction | Targets trypsin enzymes; interacts with monoamine oxidase B leading to benzaldehyde production |

| Metabolic Tracing | Used to trace nitrogen pathways in biological systems |

| Photocatalytic Role | Participates in photocatalytic reactions under specific conditions |

Eigenschaften

IUPAC Name |

phenylmethan(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h1-5H,6,8H2/i8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQKYBSKWIADBV-VJJZLTLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434784 | |

| Record name | Benzylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42927-57-1 | |

| Record name | Benzylamine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42927-57-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using ammonia-15N in the synthesis of benzylamine-15N?

A1: The use of ammonia-15N in the synthesis is crucial because it results in the incorporation of a stable nitrogen isotope (15N) into the final product, this compound []. This isotopic labeling is particularly useful for various research applications. For instance, it allows researchers to track the fate of the nitrogen atom from this compound in chemical reactions or biological systems. This can be valuable for studying reaction mechanisms, metabolic pathways, and protein structures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.